molecular formula C11H11BrN2O2 B1444149 3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1384428-61-8

3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No.: B1444149
CAS No.: 1384428-61-8
M. Wt: 283.12 g/mol
InChI Key: LIYBPGOEFAXPBD-UHFFFAOYSA-N
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Description

3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a chemical compound with potential applications in various fields of science and industry. This compound features a bromine atom, a methyl group, and a pyrazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the pyrazole ring to its corresponding oxidized form.

  • Reduction: : Reduction of the carboxylic acid group to an alcohol or aldehyde.

  • Substitution: : Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines or alcohols can be used to substitute the bromine atom.

Major Products Formed

  • Oxidation: : Pyrazole-5-carboxylic acid derivatives.

  • Reduction: : Pyrazole-5-carboxylic alcohol or aldehyde derivatives.

  • Substitution: : Substituted pyrazoles with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines.
    • A study published in the Journal of Medicinal Chemistry reported that pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
  • Anti-inflammatory Effects
    • Pyrazole compounds have been investigated for their anti-inflammatory properties. Research has shown that derivatives can inhibit the production of pro-inflammatory cytokines, thus providing relief in conditions such as arthritis and other inflammatory diseases.
    • A case study demonstrated that a related pyrazole compound significantly reduced inflammation in animal models of arthritis .
  • Antimicrobial Activity
    • The antimicrobial properties of pyrazole derivatives have been well-documented. This compound has shown effectiveness against various bacterial strains.
    • A comparative study highlighted its efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Synthetic Applications

  • Building Block in Organic Synthesis
    • This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions, including nucleophilic substitutions and cycloadditions.
    • A notable application includes its use in synthesizing novel pyrazole-based ligands for coordination chemistry .
  • Pharmaceutical Intermediates
    • The compound is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to form stable complexes with metal ions makes it valuable in drug formulation processes .

Data Table: Summary of Applications

Application AreaDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatory EffectsReduces pro-inflammatory cytokines
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Building BlockVersatile intermediate for organic synthesis
Pharmaceutical IntermediatesUsed in formulations targeting neurological disorders

Mechanism of Action

The mechanism by which 3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-methylphenylacetic acid

  • 4-bromo-3-methylphenylacetic acid

  • 3-bromo-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Uniqueness

3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is unique due to its specific arrangement of functional groups and the presence of the pyrazole ring. This arrangement can influence its reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

3-Bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative with notable biological activities. Its unique structure, featuring a bromine atom and a methyl group on the phenyl ring, contributes to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

  • IUPAC Name: this compound
  • Molecular Formula: C11H11BrN2O2
  • Molecular Weight: 283.12 g/mol
  • CAS Number: 1384428-61-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that compounds with a pyrazole scaffold can inhibit various cancer cell lines and exhibit anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, possess significant anticancer properties. This compound has been shown to inhibit the proliferation of several cancer cell types:

Cancer Type Cell Line Activity
Lung CancerA549Inhibition of cell growth
Breast CancerMDA-MB-231Significant antiproliferative effect
Liver CancerHepG2Induction of apoptosis
Colorectal CancerHT29Growth inhibition

The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, which is crucial for its potential use as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been reported to inhibit cyclooxygenase (COX) enzymes, which are responsible for inflammation and pain. The IC50 values for COX inhibition were comparable to standard anti-inflammatory drugs, indicating its potential as a therapeutic agent in inflammatory diseases .

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study focused on the antiproliferative effects of various pyrazole derivatives found that this compound significantly reduced cell viability in MDA-MB-231 and HepG2 cells, showcasing its potential as an anticancer drug .
  • Anti-inflammatory Effects in Animal Models : Experimental evaluations using carrageenan-induced paw edema models demonstrated that the compound effectively reduced inflammation in vivo, supporting its application in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components. The presence of the bromine atom enhances the electron-withdrawing capacity of the molecule, which may increase binding affinity to target receptors. The methyl group on the phenyl ring also plays a role in modulating biological activity by influencing lipophilicity and steric hindrance .

Properties

IUPAC Name

5-bromo-2-(4-methylphenyl)-3,4-dihydropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-7-2-4-8(5-3-7)14-9(11(15)16)6-10(12)13-14/h2-5,9H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYBPGOEFAXPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(CC(=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

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